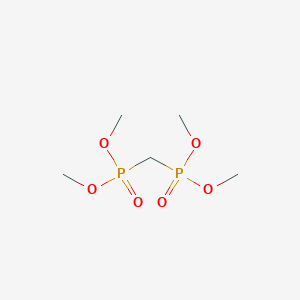

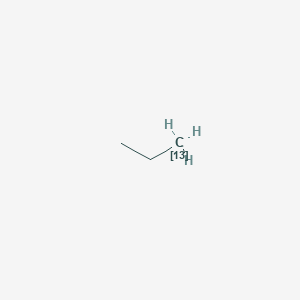

![molecular formula C11H17NO B106204 4-[(Dimethylamino)methyl]-2,5-dimethylphenol CAS No. 16819-05-9](/img/structure/B106204.png)

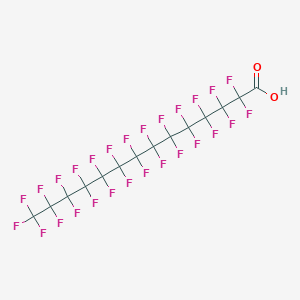

4-[(Dimethylamino)methyl]-2,5-dimethylphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von M-100240 umfasst mehrere Schritte:

- Reaktion von 3,4-Dihydro-2H-pyran mit Kaliumcyanid, Salzsäure/Essigsäure und Kaliumhydroxid in Wasser : Dieser Schritt erzeugt Hydantoin.

- Behandlung mit Methyltrifluoressigsäure und Lithiumcarbonat in einer siedenden Mischung aus Butanol/Methanol, gefolgt von enzymatischer Auflösung mit Acylase I : Dies führt zum optisch reinen (S)-Enantiomer.

- Umsetzung in seinen entsprechenden Methylester unter Verwendung von Trimethylorthoformiat und Salzsäure in siedendem Methanol .

Hydrolyse von Hydantoin mit Lithiumhydroxid in Wasser bei 135 °C: Dies liefert das racemische Lithiumsalz.

Kopplung mit N-Phthaloyl-L-Phenylalanin-Säurechlorid mittels N-Methylmorpholin in Dimethylformamid/Dichlormethan: Dies liefert das Alpha-Amino-Omega-Hydroxyhexansäure-Derivat.

Oxidation unter Swern-Bedingungen, gefolgt von der Behandlung mit Kaliumperoxymonosulfat: Dies liefert den Aldehyd, der dann einer Cyclisierung unterzogen wird, um das Tetrahydropyridin-Derivat zu liefern.

Chemische Reaktionsanalyse

M-100240 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter Swern-Bedingungen mit Oxalylchlorid, Dimethylsulfoxid und Triethylamin oxidiert werden.

Cyclisierung: Die Aldehydform der Verbindung kann einer Cyclisierung unterzogen werden, um ein Tetrahydropyridin-Derivat zu bilden.

Hydrolyse: Die Esterform der Verbindung kann mit Trifluormethansulfonsäure/Trifluoressigsäureanhydrid in Dichlormethan hydrolysiert werden.

Thioacetylierung: Die Verbindung kann mit Thioessigsäure, Diisopropylazodicarboxylat und Triphenylphosphin in Tetrahydrofuran thioacetyliert werden.

Analyse Chemischer Reaktionen

M-100240 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under Swern conditions using oxalyl chloride, dimethyl sulfoxide, and triethylamine.

Cyclization: The aldehyde form of the compound can undergo cyclization to form a tetrahydropyridine derivative.

Hydrolysis: The ester form of the compound can be hydrolyzed using trifluoromethanesulfonic acid/trifluoroacetic anhydride in dichloromethane.

Thioacetylation: The compound can be thioacetylated using thioacetic acid, diisopropyl azodicarboxylate, and triphenylphosphine in tetrahydrofuran.

Wissenschaftliche Forschungsanwendungen

M-100240 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Behandlung von Bluthochdruck: Es ist wirksam bei der Prävention und Rückbildung hypertensionsbedingter Gefäßumbauprozesse und kardialer Hypertrophie.

Herz-Kreislauf-Forschung: Die Verbindung wird verwendet, um die Auswirkungen der dualen Hemmung des Angiotensin-Converting-Enzyms und der Neprilysin auf die Herz-Kreislauf-Gesundheit zu untersuchen.

Pharmakokinetik: Forschungen zur Bioverfügbarkeit und Pharmakokinetik von M-100240 helfen beim Verständnis seiner Absorption und Verteilung im Körper.

Wirkmechanismus

M-100240 entfaltet seine Wirkungen durch die Hemmung sowohl des Angiotensin-Converting-Enzyms als auch der Neprilysin. Diese duale Hemmung führt zu einer Senkung des Blutdrucks, einer Umkehrung der linksventrikulären Hypertrophie und einer Verhinderung der Hypertrophie und Dilatation der Aorta und der Widerstandsarterien. Die Verbindung senkt auch den Aldosteron-Spiegel und verstärkt die Wirkungen von Bradykinin .

Wirkmechanismus

M-100240 exerts its effects by inhibiting both angiotensin-converting enzyme and neprilysin. This dual inhibition leads to a reduction in blood pressure, reversal of left ventricular hypertrophy, and prevention of hypertrophy and dilatation of the aorta and resistance arteries. The compound also reduces aldosterone levels and enhances the effects of bradykinin .

Vergleich Mit ähnlichen Verbindungen

M-100240 ist aufgrund seiner dualen Hemmung des Angiotensin-Converting-Enzyms und der Neprilysin einzigartig. Zu den ähnlichen Verbindungen gehören:

Ramipril: Ein Angiotensin-Converting-Enzym-Hemmer zur Behandlung von Bluthochdruck und Herzinsuffizienz.

M-100240 zeichnet sich durch seine ausgeglichene Aktivität und Wirksamkeit bei der Prävention und Rückbildung hypertensionsbedingter Gefäßumbauprozesse und kardialer Hypertrophie aus .

Eigenschaften

CAS-Nummer |

16819-05-9 |

|---|---|

Molekularformel |

C11H17NO |

Molekulargewicht |

179.26 g/mol |

IUPAC-Name |

4-[(dimethylamino)methyl]-2,5-dimethylphenol |

InChI |

InChI=1S/C11H17NO/c1-8-6-11(13)9(2)5-10(8)7-12(3)4/h5-6,13H,7H2,1-4H3 |

InChI-Schlüssel |

UXJAGSSVZDVPFB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1O)C)CN(C)C |

Kanonische SMILES |

CC1=CC(=C(C=C1O)C)CN(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

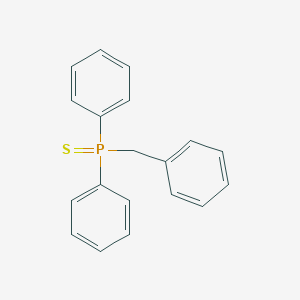

![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)

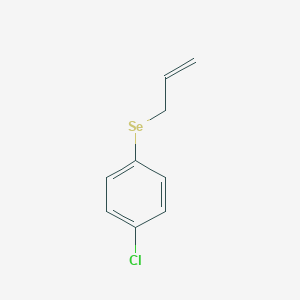

![Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]-](/img/structure/B106140.png)